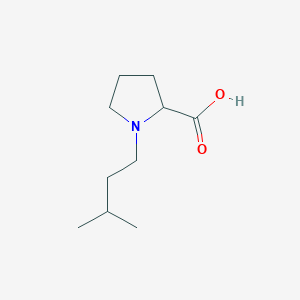

1-(3-Methylbutyl)pyrrolidine-2-carboxylic acid

Description

Contextual Significance of Pyrrolidine-2-carboxylic Acid Scaffolds in Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast array of biologically active molecules and natural products. nih.gov Its significance in organic chemistry and medicinal chemistry is underscored by its presence in the amino acid proline, which plays a critical role in protein structure and function. embopress.org The pyrrolidine-2-carboxylic acid scaffold, the core of proline, offers a unique combination of stereochemistry, conformational rigidity, and functional group handles (a secondary amine and a carboxylic acid) that make it a privileged scaffold in drug discovery and asymmetric catalysis. nih.govresearchgate.net

The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for designing molecules that can interact with complex biological targets like enzymes and receptors. nih.govresearchgate.net The stereocenters inherent to this scaffold, particularly at the 2-position, provide a basis for creating chiral molecules with specific biological activities. researchgate.net The ability to modify both the nitrogen atom and the carboxylic acid group allows for the synthesis of diverse libraries of compounds with a wide range of physicochemical properties.

Overview of the Research Landscape for Analogous Chemical Structures

Research into N-substituted pyrrolidine-2-carboxylic acids, often referred to as N-alkylated proline analogs, is an active area of investigation. unibo.it Scientists have synthesized and evaluated a multitude of derivatives where various alkyl and aryl groups are attached to the nitrogen atom of the pyrrolidine ring. researchgate.net These modifications are intended to modulate the parent molecule's properties, such as lipophilicity, steric bulk, and basicity.

Studies have shown that N-alkylation can significantly impact the biological activity and physical properties of proline derivatives. nih.gov For instance, the introduction of an alkyl group on the nitrogen can influence the cis-trans isomerization of the amide bond when these molecules are incorporated into peptides, a factor that can affect protein folding and stability. nih.govresearchgate.net Furthermore, N-substituted proline analogs are explored as organocatalysts, chiral building blocks in organic synthesis, and as potential therapeutic agents in various disease areas. usm.edu The research landscape is characterized by efforts to develop efficient synthetic routes to these analogs and to understand the structure-activity relationships that govern their function. organic-chemistry.org

Rationale for Investigating 1-(3-Methylbutyl)pyrrolidine-2-carboxylic acid

The specific investigation of this compound is driven by the desire to understand how the introduction of an isopentyl (3-methylbutyl) group onto the proline scaffold influences its properties. The isopentyl group is a branched alkyl chain that can impart specific steric and lipophilic characteristics to the molecule.

The rationale for this investigation can be broken down into several key points:

Modulation of Physicochemical Properties: The 3-methylbutyl group increases the nonpolar surface area of the molecule, which is expected to enhance its lipophilicity compared to proline. This could influence its solubility in organic solvents and its ability to permeate biological membranes.

Steric Effects: The branched nature of the isopentyl group can introduce specific steric hindrance around the nitrogen atom. This can affect the molecule's reactivity and its binding affinity to biological targets. In the context of catalysis, this steric bulk can influence the stereoselectivity of reactions. usm.edu

Exploration of Structure-Activity Relationships (SAR): By synthesizing and studying this specific analog, researchers can contribute to a broader understanding of how the size, shape, and lipophilicity of the N-substituent affect the biological activity or catalytic performance of the pyrrolidine-2-carboxylic acid scaffold.

The table below provides a comparative overview of the calculated properties of proline and the related compound, 1-(3-Methylbutyl)pyrrolidine. While specific experimental data for this compound is not widely available, these values for a closely related structure illustrate the expected impact of the N-substituent.

| Property | L-Proline | 1-(3-Methylbutyl)pyrrolidine |

| Molecular Formula | C5H9NO2 | C9H19N |

| Molecular Weight | 115.13 g/mol | 141.26 g/mol |

| XLogP3 | -2.3 | 2.4 |

Data for L-Proline and 1-(3-Methylbutyl)pyrrolidine sourced from PubChem.

Scope and Objectives of Academic Research on this compound

The academic research on this compound would likely encompass the following scope and objectives:

Scope:

The synthesis and characterization of the compound, including its stereoisomers.

The investigation of its fundamental physicochemical properties.

The evaluation of its potential applications in areas such as organocatalysis or as a building block in medicinal chemistry.

Objectives:

To Develop an Efficient Synthetic Route: A primary objective would be to establish a reliable and high-yielding method for the synthesis of this compound from readily available starting materials.

To Characterize the Compound Thoroughly: This would involve using various analytical techniques such as NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to confirm its structure and stereochemistry.

To Investigate its Catalytic Potential: A key research direction would be to test its efficacy as an organocatalyst in stereoselective reactions, such as aldol (B89426) or Michael additions, and compare its performance to that of proline and other N-substituted analogs.

To Explore its Utility as a Synthetic Intermediate: The compound could be used as a starting material for the synthesis of more complex molecules, including peptides and potential drug candidates, to assess the impact of the N-isopentyl group on the properties of the final products.

The research findings would contribute valuable data to the broader field of proline chemistry, aiding in the rational design of new catalysts and bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(2)5-7-11-6-3-4-9(11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGMBOVYIQBCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105057-50-8 | |

| Record name | 1-(3-methylbutyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Methylbutyl Pyrrolidine 2 Carboxylic Acid and Its Precursors

Historical Development of Pyrrolidine-2-carboxylic Acid Synthesis

Pyrrolidine-2-carboxylic acid, commonly known as proline, was first isolated in 1900 by Richard Willstätter during his work on N-methylproline. wikipedia.org His initial synthesis involved the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane. wikipedia.org Shortly after, in 1901, Emil Fischer reported the synthesis of proline from phthalimide (B116566) propylmalonic ester, having also isolated it from the natural protein casein. wikipedia.org

Early synthetic routes often began from readily available precursors. The biosynthesis of proline, for instance, starts from L-glutamate. asm.orgnih.gov In this pathway, glutamate (B1630785) is converted to glutamate-5-semialdehyde, which then spontaneously cyclizes to form 1-pyrroline-5-carboxylic acid (P5C). asm.orgnih.gov Subsequent reduction of P5C yields proline. asm.orgnih.gov This natural pathway has inspired many laboratory syntheses which often involve the cyclization of functionalized linear precursors derived from amino acids like glutamic acid or ornithine. nih.govnih.govresearchgate.net These classical methods laid the groundwork for the more sophisticated and stereocontrolled syntheses developed in later years.

Routes to N-Alkylation of Pyrrolidine-2-carboxylic Acid

The introduction of the 3-methylbutyl (isoamyl) group onto the nitrogen atom of the pyrrolidine (B122466) ring is the key step to form the target compound. Several methods for the N-alkylation of proline and its esters are available.

Direct Alkylation with Alkyl Halides: A conventional approach involves the nucleophilic substitution reaction between a proline ester and an alkyl halide, such as 3-methylbutyl bromide. This method, however, can suffer from poor selectivity and the formation of stoichiometric salt by-products, complicating purification. nih.gov

Reductive Amination: A more versatile and widely used method is reductive amination. organic-chemistry.org This process involves the reaction of proline (or its ester) with 3-methylbutanal (B7770604) (isovaleraldehyde) to form an intermediate iminium ion, which is then reduced in situ to yield the N-alkylated product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgacs.org This method is often high-yielding and avoids many of the issues associated with direct alkylation. rsc.org

Alkylation using Alcohols (Borrowing Hydrogen Catalysis): Modern, greener approaches utilize alcohols as alkylating agents via transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions. nih.govrug.nl In this process, a catalyst (often based on ruthenium or iridium) temporarily oxidizes the alcohol (e.g., 3-methyl-1-butanol) to the corresponding aldehyde. This aldehyde then undergoes reductive amination with the proline derivative, and the catalyst returns the "borrowed" hydrogen to complete the reduction. This method is highly atom-economical, producing only water as a byproduct. nih.govresearchgate.net Ruthenium-catalyzed N-alkylation of proline pentyl ester with 4-methylbenzyl alcohol has been demonstrated, showing the applicability of this method to proline derivatives. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates

The purification of proline, its precursors, and its N-alkylated derivatives is crucial for obtaining materials of high purity. A variety of standard and specialized techniques are employed.

Crystallization and Recrystallization: Crystallization is a primary method for purifying solid amino acids and their derivatives. nih.gov Proline can be crystallized from various solvent systems. A common technique involves dissolving the crude product in a mixture of a good solvent (like water or ethanol) and then adding an anti-solvent (such as acetone (B3395972) or diethyl ether) to induce precipitation of the pure compound. nih.govresearchgate.net The process can be optimized by controlling temperature, cooling rate, and agitation to influence crystal size and purity. google.com

Chromatography: Chromatographic methods are indispensable for separating complex mixtures and purifying non-crystalline intermediates.

Column Chromatography: Silica gel column chromatography is widely used for purifying organic-soluble intermediates, such as protected proline esters and N-alkylated derivatives. nih.govacs.orgdoi.org The choice of eluent (solvent system) is critical for achieving good separation. doi.org

Ion-Exchange Chromatography (IEX): This technique is highly effective for separating amino acids from mixtures based on their charge properties. researchgate.netaltabioscience.comdiaion.com It is a gold-standard method in amino acid analysis and can be scaled up for preparative purification. altabioscience.com Cation exchange resins are typically used to retain amino acids, which can then be eluted by changing the pH or ionic strength of the mobile phase. diaion.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related compounds, preparative HPLC is often used. researchgate.netacs.org Chiral HPLC, using a chiral stationary phase, is also essential for determining the enantiomeric excess (ee) of asymmetrically synthesized products. nih.govwhiterose.ac.uk

Other Techniques: For biological or fermentation-derived samples, initial purification steps may include membrane filtration or ultrafiltration to remove proteins and other macromolecules before chromatographic separation. researchgate.netcreative-proteomics.com

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Atom Economy: This metric, developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final desired product. An ideal, 100% atom-economical reaction produces no byproducts.

High Atom Economy Routes: Cycloaddition reactions, such as the 1,3-dipolar cycloaddition to form the pyrrolidine core, are inherently atom-economical as all atoms from the dipole and dipolarophile are incorporated into the product. nih.gov Similarly, catalytic borrowing hydrogen N-alkylation is highly efficient, with water being the only byproduct. nih.gov

Low Atom Economy Routes: Classical syntheses that use stoichiometric reagents or protecting groups often have lower atom economy. For example, the Willstätter synthesis using diethyl malonate generates stoichiometric salt wastes. N-alkylation with alkyl halides also produces salt byproducts, reducing atom economy. nih.gov

A comparison of synthetic strategies is presented in the table below.

| Synthetic Step | Method | Key Features | Atom Economy | Typical Yield |

| Pyrrolidine Core Synthesis | Classical Cyclization (e.g., from glutamate) | Multi-step, often requires protecting groups | Moderate | Variable |

| 1,3-Dipolar Cycloaddition | Single step, high stereocontrol | High (often 100%) | Good to Excellent | |

| N-Alkylation | Alkyl Halide Substitution | Simple, stoichiometric waste | Low | Moderate |

| Reductive Amination | Versatile, uses common reagents | Moderate | Good to Excellent | |

| Borrowing Hydrogen Catalysis | Catalytic, water is the only byproduct | High | Good to Excellent |

Stereochemical Analysis and Conformational Dynamics of 1 3 Methylbutyl Pyrrolidine 2 Carboxylic Acid

Chiral Recognition and Enantiomeric Purity Assessment Methods

The determination of the enantiomeric composition of proline and its derivatives is essential for many scientific applications. americanlaboratory.com Chiral recognition, the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound, forms the basis of most methods for assessing enantiomeric purity. This phenomenon arises from the formation of diastereomeric complexes with different Gibbs free energies (ΔG). nih.gov

Several analytical techniques are commonly employed to determine the enantiomeric excess (ee) of proline derivatives like 1-(3-methylbutyl)pyrrolidine-2-carboxylic acid. High-performance liquid chromatography (HPLC) is a widely used method, often employing chiral stationary phases (CSPs) that can directly separate enantiomers. researchgate.netsigmaaldrich.com For instance, polysaccharide-based CSPs are frequently used in normal phase and polar organic modes for this purpose. sigmaaldrich.com When direct separation is challenging, derivatization with a chiral derivatizing agent (CDA) can be used to form diastereomers that are more easily separated on a standard achiral column. researchgate.netkoreascience.kr

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for enantiomeric purity assessment. nih.gov In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent, the NMR signals of the enantiomers can be resolved, allowing for their quantification. nih.govnih.gov For example, proline-derived chiral receptors have been synthesized and their ability to recognize enantiomers of carboxylic acids has been studied using ¹H NMR spectroscopy. nih.gov Mass spectrometry-based methods, such as electrospray ionization-mass spectrometry (ESI-MS), have also been developed for the rapid determination of the enantiomeric excess of proline. americanlaboratory.com

The following table summarizes common methods for assessing the enantiomeric purity of proline derivatives:

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netsigmaaldrich.com | Direct separation, high accuracy. nih.gov | Can require specialized and expensive columns. americanlaboratory.com |

| Indirect HPLC | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. researchgate.net | Utilizes standard columns, can enhance detection. researchgate.net | Derivatization step can introduce errors. |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. nih.govnih.gov | Non-destructive, provides structural information. | May have lower sensitivity compared to chromatographic methods. |

| Mass Spectrometry | Methods like kinetic resolution coupled with ESI-MS can differentiate enantiomers. americanlaboratory.com | High speed and automation potential. americanlaboratory.com | May require derivatization with mass-tagged auxiliaries. americanlaboratory.com |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov | Sensitive to stereochemistry, can be used for rapid screening. nih.gov | May not be suitable for all compounds, requires a chromophore. |

Conformational Preferences and Energetic Landscapes of Pyrrolidine (B122466) Rings

The five-membered pyrrolidine ring of proline and its derivatives is not planar. It adopts puckered conformations to relieve torsional strain. The two most common low-energy conformations are the "up" (Cγ-endo) and "down" (Cγ-exo) puckers, which are often described as envelope conformations. nih.gov The conformational preference of the ring is influenced by the nature and position of substituents. nih.gov

Influence of the N-3-Methylbutyl Moiety on Stereochemical Outcomes

The substituent on the nitrogen atom of the pyrrolidine ring plays a crucial role in determining the stereochemical outcome of reactions involving the ring. The N-3-methylbutyl group in this compound is a bulky, non-polar moiety. Its size and conformational flexibility can influence the approach of reagents to the chiral center at C2.

In the context of asymmetric synthesis, N-substituted prolines are used as chiral catalysts or auxiliaries. The stereoselectivity of these reactions is often dictated by the steric hindrance and electronic effects of the N-substituent. While specific studies on the N-3-methylbutyl group's influence are not widely available, research on other N-alkylated prolines provides valuable insights. For example, in the synthesis of 2-substituted pyrrolidines, the choice of the N-substituent can affect the chemo-, regio-, and/or stereoselectivity of the reaction. acs.org

The N-3-methylbutyl group can influence the equilibrium between the endo and exo puckers of the pyrrolidine ring, which in turn can affect the orientation of the carboxylic acid group at C2. This can have a direct impact on the stereochemical course of reactions where this group is involved in substrate binding or catalysis.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Beyond standard NMR and MS techniques, several advanced spectroscopic methods can provide detailed information about the stereochemistry of this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized infrared (VCD) or ultraviolet-visible (ECD) light. By comparing experimentally measured spectra with those calculated for a specific enantiomer using quantum chemical methods, the absolute configuration can be unambiguously assigned.

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can reveal the precise bond lengths, bond angles, and torsional angles, confirming the relative and absolute stereochemistry and providing insight into the preferred solid-state conformation. For example, the structure of a highly functionalized proline derivative was unambiguously confirmed by NMR spectroscopy and X-ray analysis. nih.gov

Dynamic Nuclear Magnetic Resonance (DNMR) Studies of Conformational Equilibria

The pyrrolidine ring of this compound is not static but undergoes rapid conformational changes in solution, primarily the interconversion between the endo and exo puckered forms. Dynamic Nuclear Magnetic Resonance (DNMR) is a technique used to study these dynamic processes that occur on the NMR timescale.

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational equilibrium. At low temperatures, the interconversion may be slow enough to observe separate signals for the different conformers. As the temperature is raised, these signals broaden and eventually coalesce into a single, averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the ring-flipping process can be calculated.

These studies provide valuable information about the energy barriers between different conformations and the relative populations of each conformer at a given temperature. This information is crucial for understanding the molecule's behavior in solution and its interactions with other molecules.

Chemical Reactivity and Derivatization of 1 3 Methylbutyl Pyrrolidine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of transformations, including esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. The Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, for milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to facilitate the reaction with an alcohol. Another effective method is the reaction with alkyl halides after converting the carboxylic acid to its more nucleophilic carboxylate salt form.

Amidation: The formation of an amide bond requires the activation of the carboxylic acid, as direct reaction with an amine would result in an acid-base reaction. Standard peptide coupling reagents are highly effective for this transformation. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) facilitate the formation of an active ester intermediate, which then readily reacts with a primary or secondary amine to yield the corresponding amide. nih.gov This method is widely used in the synthesis of pyrrolidine (B122466) carboxamides. nih.gov

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Catalytic H₂SO₄ or HCl, Heat | Alkyl Ester |

| DCC Coupling | Alcohol, DCC, Catalytic DMAP, Anhydrous Solvent (e.g., CH₂Cl₂) | Alkyl Ester |

| Peptide Coupling (Amidation) | Amine (R-NH₂), EDCI/HOBt or HBTU/DIEA, Solvent (e.g., DMF, CH₂Cl₂) | Amide |

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄, LAH) is a highly effective reagent for the reduction of carboxylic acids, including N-substituted amino acids, to their corresponding amino alcohols. orgsyn.orgnih.gov The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. libretexts.org Borane reagents, such as borane-methyl sulfide (B99878) complex (BMS), also serve as effective alternatives for this reduction. orgsyn.org

Direct conversion of the carboxylic acid to an aldehyde is challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires a two-step process: reduction to the primary alcohol followed by a controlled oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

| Reducing Agent | Typical Solvent | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | (1-(3-Methylbutyl)pyrrolidin-2-yl)methanol | orgsyn.orglibretexts.org |

| Borane-Methyl Sulfide (BMS) | Tetrahydrofuran (THF) | (1-(3-Methylbutyl)pyrrolidin-2-yl)methanol | orgsyn.org |

Transformations Involving the Pyrrolidine Nitrogen

The nitrogen atom in the pyrrolidine ring is a tertiary amine, making it a nucleophilic and basic center. However, its reactivity is somewhat sterically hindered by the adjacent carboxylic acid and the N-alkyl substituent.

While the nitrogen in 1-(3-Methylbutyl)pyrrolidine-2-carboxylic acid is already alkylated, making it a tertiary amine, this section will address the acylation and sulfonylation of the parent secondary amine, proline, from which the title compound is derived. The reaction of proline with acylating agents such as acyl chlorides or anhydrides under basic conditions readily forms N-acylproline derivatives. rsc.org Similarly, sulfonylation with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields N-sulfonylated proline derivatives. questjournals.org These reactions are fundamental in peptide synthesis and for the installation of nitrogen-protecting groups. questjournals.org

Quaternization: As a tertiary amine, the pyrrolidine nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This Sₙ2 reaction involves the nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide). nih.govresearchgate.net The product is a chiral quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge. The stereochemistry of such quaternization reactions can be influenced by the steric environment around the nitrogen atom. nih.gov

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. This is typically achieved by treating the compound with an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a polar, zwitterionic species where the nitrogen is positively charged and the oxygen is negatively charged.

Regioselective and Stereoselective Functionalization of the Pyrrolidine Ring

Functionalization of the C-H bonds of the pyrrolidine ring is a key strategy for creating structurally diverse and complex proline analogues. mdpi.com The existing stereocenter at C-2 can often be used to direct the stereochemical outcome of these reactions.

Several advanced synthetic methods have been developed for the regioselective and stereoselective functionalization of the proline ring, primarily at the C-3, C-4, and C-5 positions. nih.gov

C-H Activation: Directed C-H activation has emerged as a powerful tool. By attaching a directing group to the nitrogen or the carboxyl group, a transition metal catalyst (often palladium) can selectively activate a specific C-H bond (e.g., at C-3 or C-5) for arylation or other coupling reactions. nih.gov

Enolate Chemistry: Deprotonation of an N-acylproline ester can generate an enolate, which can then be alkylated. However, this approach can risk epimerization at the C-2 position.

Cycloaddition Reactions: The pyrrolidine ring can be constructed via [3+2] cycloaddition reactions of azomethine ylides, which can be generated from proline derivatives. This allows for the stereocontrolled synthesis of highly substituted pyrrolidines. nih.gov

Oxidative Functionalization: The pyrrolidine ring can undergo oxidation at the carbon adjacent to the nitrogen (C-5) to form an N-acyliminium ion intermediate. These electrophilic intermediates can be trapped by various nucleophiles, leading to the introduction of substituents at the C-5 position. nih.gov Electrochemical methods have also been developed for the selective oxidation of pyrrolidines. acs.org

| Position | Strategy | Typical Reaction | Reference |

|---|---|---|---|

| C-3 | Nucleophilic Substitution | Substitution of a leaving group (e.g., bromine) on a pre-functionalized ring. | nih.gov |

| C-4 | Mitsunobu/Sₙ2 Reactions | Inversion of stereochemistry at C-4 of hydroxyproline (B1673980) followed by substitution. | nih.gov |

| C-5 | N-Acyliminium Ion Chemistry | Oxidation followed by nucleophilic attack. | nih.gov |

| C-3, C-5 | Directed C-H Activation | Palladium-catalyzed arylation using a directing group. | nih.gov |

Mechanisms of Key Chemical Transformations

The derivatization of this compound primarily involves reactions of the carboxylic acid group. The mechanisms for these transformations are well-established in organic chemistry.

Esterification

A common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.org

The mechanism for the acid-catalyzed esterification of this compound with an alcohol (R'OH) proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst. chemistrysteps.com

A mnemonic for this mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Table 1: Reagents for Esterification of Carboxylic Acids

| Reagent Type | Examples | Purpose |

|---|---|---|

| Alcohols with Acid Catalyst | Methanol (CH₃OH) with HCl, Ethanol (C₂H₅OH) with H₂SO₄ | Fischer-Speier esterification to form methyl or ethyl esters. organic-chemistry.org |

| Derivatizing Agents for GC | Methanolic HCl, Trimethylchlorosilane (TMCS), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To increase volatility for gas chromatography analysis. sigmaaldrich.com |

Amidation

The carboxylic acid can also be converted to an amide by reaction with an amine. This transformation typically requires activation of the carboxylic acid, as the amine is a weaker nucleophile than the hydroxide (B78521) ion. Common methods for amidation include the use of coupling reagents or conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.

A general mechanism for amidation using a coupling reagent like dicyclohexylcarbodiimide (DCC) involves:

Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the activated intermediate.

Formation of the Amide: The tetrahedral intermediate collapses to form the amide and dicyclohexylurea (DCU) as a byproduct.

Biocatalytic methods for the amidation of proline derivatives have also been developed to achieve high conversion and avoid racemization. rsc.org

Reduction

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. nih.govyoutube.com The reaction is generally carried out in an anhydrous ether solvent, followed by an acidic workup. youtube.com

The mechanism for the reduction of a carboxylic acid with LiAlH₄ involves:

Deprotonation: The acidic proton of the carboxylic acid is first removed by the hydride, generating hydrogen gas and a lithium carboxylate salt.

Addition of Hydride: A hydride ion from the aluminohydride species attacks the carbonyl carbon of the carboxylate salt.

Second Hydride Addition: The resulting intermediate is further reduced by another hydride equivalent to form an alkoxide.

Protonation: An acidic workup protonates the alkoxide to yield the primary alcohol. youtube.com

The reduction of proline itself to prolinol is a key step in the synthesis of various drugs. nih.gov

Table 2: Common Derivatization Reactions of Pyrrolidine-2-carboxylic Acids

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., HCl) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 1 3 Methylbutyl Pyrrolidine 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 1-(3-Methylbutyl)pyrrolidine-2-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirms the connectivity of atoms, and reveals through-space interactions.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the pyrrolidine (B122466) ring and the 3-methylbutyl substituent. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. libretexts.org Protons on the carbon adjacent to the carboxylic acid are expected in the 2-3 ppm range. libretexts.orglibretexts.org

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 165-185 ppm region. openstax.org

To definitively assign these signals and establish the molecular framework, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, allowing for the tracing of proton networks. For instance, correlations would be observed between the protons on adjacent carbons of the pyrrolidine ring and within the 3-methylbutyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduutsunomiya-u.ac.jp This is crucial for connecting the 3-methylbutyl group to the nitrogen of the pyrrolidine ring and for confirming the position of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1' | ~ 2.5-2.7 (m) | ~ 55-60 |

| 2 | ~ 3.5-3.7 (dd) | ~ 65-70 |

| 3 | ~ 1.8-2.0 (m) | ~ 28-32 |

| 4 | ~ 1.6-1.8 (m) | ~ 22-26 |

| 5 | ~ 3.0-3.2 (m) | ~ 45-50 |

| 2' | ~ 1.4-1.6 (m) | ~ 38-42 |

| 3' | ~ 1.6-1.8 (m) | ~ 25-29 |

| 4' | ~ 0.9 (d) | ~ 22-24 |

| COOH | > 10 (br s) | ~ 175-180 |

Application of Chiral Shift Reagents in NMR

As this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it can exist as two enantiomers. To distinguish between these enantiomers using NMR, chiral shift reagents (CSRs) are employed. nih.govlibretexts.org These are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.org This interaction forms transient diastereomeric complexes, which have slightly different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. nih.govunipi.it This allows for the determination of enantiomeric purity. Proline derivatives themselves have been explored as chiral shift reagents for carboxylic acids. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like amino acids and their derivatives. In positive ion mode ESI-MS, this compound would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of water (-18 Da) from the carboxylic acid group.

Loss of the carboxylic acid group as CO₂ (-44 Da) .

Cleavage of the 3-methylbutyl side chain.

Ring opening of the pyrrolidine moiety.

A table of expected major fragments in the MS/MS spectrum is provided below.

| m/z (relative abundance) | Proposed Fragment |

| [M+H]⁺ | Protonated molecule |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - CO₂]⁺ | Loss of carbon dioxide |

| Various | Fragments from side chain and ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.orgresearchgate.net

For this compound, the key functional groups are the carboxylic acid, the tertiary amine within the pyrrolidine ring, and the aliphatic C-H bonds.

Carboxylic Acid Group:

O-H stretch: A very broad and strong absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgopenstax.orglibretexts.orgorgchemboulder.comechemi.comyoutube.com

C=O stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ in the IR spectrum corresponds to the carbonyl group of the carboxylic acid. orgchemboulder.comechemi.com The corresponding Raman band is also expected.

C-O stretch: This appears in the 1210-1320 cm⁻¹ region in the IR spectrum. orgchemboulder.com

Aliphatic C-H Bonds:

C-H stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region in both IR and Raman spectra are indicative of the C-H stretching vibrations of the pyrrolidine ring and the 3-methylbutyl group.

N-C stretch: The stretching vibration of the tertiary amine's C-N bonds would appear in the fingerprint region of the spectra.

The table below summarizes the expected characteristic vibrational bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad, strong in IR) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong in IR and Raman) |

| Carboxylic Acid | C-O stretch | 1210-1320 (IR) |

| Aliphatic | C-H stretch | 2850-3000 (IR and Raman) |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous determination of the molecule's conformation and configuration in the solid state.

For derivatives of pyrrolidine-2-carboxylic acid, the puckering of the five-membered ring and the orientation of the N-substituent and the C2-carboxylic acid group are key structural features. The crystal packing is often dominated by hydrogen bonding interactions involving the carboxylic acid group and the pyrrolidine nitrogen, as well as van der Waals interactions. nih.gov

While a crystal structure for this compound is not publicly available, analysis of a structurally related compound, 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, provides insight into the type of data obtained from such an experiment. nih.gov The study of this molecule, which features an isobutyl group, a pyrrolidone ring (a close relative of the pyrrolidine ring), and a carboxylic acid, reveals detailed structural parameters.

Illustrative Crystallographic Data for a Related Pyrrolidone Derivative

Below is a table of crystallographic data for 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, which serves as an example of the detailed structural information that can be obtained through X-ray diffraction. nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₁₅NO₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 16.023(3) |

| b (Å) | 19.349(7) |

| c (Å) | 6.9053(16) |

| Volume (ų) | 2138.6 |

| Z (molecules per unit cell) | 8 (2 independent molecules) |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | 0.137 |

This data is for 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid and is presented to illustrate the type of information obtained from an X-ray crystallographic study. nih.gov

The crystal structure of N-acetylated proline, another derivative of pyrrolidine-2-carboxylic acid, has also been determined, providing further understanding of the conformational preferences of the pyrrolidine ring system upon N-substitution. nih.gov These studies collectively demonstrate the power of X-ray crystallography in elucidating the detailed solid-state structures of proline and its derivatives.

Chiroptical Methods for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism)

For chiral molecules that can be obtained in an enantiomerically pure form, chiroptical methods are indispensable for assigning the absolute configuration (i.e., distinguishing between the R and S enantiomers). Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of a specific enantiomer. In modern stereochemical analysis, the absolute configuration of a chiral molecule is often determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration.

General Methodology for Absolute Configuration Assignment using ECD:

Experimental Measurement: The ECD spectrum of the enantiomerically pure sample is recorded in a suitable solvent.

Conformational Search: A computational search for the low-energy conformers of the molecule is performed.

Quantum Chemical Calculations: For each significant conformer of a chosen absolute configuration (e.g., S), the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Spectral Averaging: The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate a final predicted spectrum.

Comparison: The predicted spectrum is compared with the experimental spectrum. A good match between the two confirms the assumed absolute configuration. If the predicted and experimental spectra are mirror images, the absolute configuration is the opposite of what was assumed in the calculation.

The table below illustrates the kind of data that would be generated in such a study, showing hypothetical experimental and calculated ECD data for the (S)-enantiomer of a generic N-alkylated pyrrolidine-2-carboxylic acid.

Hypothetical ECD Data for (S)-1-Alkylpyrrolidine-2-carboxylic acid

| Method | Wavelength (nm) | Δελ (M⁻¹cm⁻¹) |

| Experimental | ~215 | Negative |

| Calculated (for S-isomer) | ~218 | Negative |

This is a hypothetical representation to illustrate the data obtained from an ECD analysis.

This combined experimental and computational approach is a powerful, non-destructive method for the unambiguous assignment of the absolute configuration of chiral molecules like this compound.

Computational and Theoretical Studies on 1 3 Methylbutyl Pyrrolidine 2 Carboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Molecular Geometry Optimization: The first step in a computational study is to find the molecule's lowest energy structure. This is achieved by geometry optimization, where the positions of the atoms are systematically adjusted to minimize the total electronic energy. For 1-(3-Methylbutyl)pyrrolidine-2-carboxylic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-31G* or larger), are commonly used for this purpose. beilstein-journals.orgmdpi.commdpi.com The optimization would reveal the preferred puckering of the pyrrolidine (B122466) ring and the orientation of the isobutyl and carboxylic acid substituents.

Electronic Structure Analysis: Once the optimized geometry is obtained, various electronic properties can be calculated. Natural Bond Orbital (NBO) analysis, for instance, provides information on charge distribution, revealing the partial atomic charges on each atom. This helps in identifying electrophilic and nucleophilic sites. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Geometrical and Electronic Parameters for this compound (B3LYP/6-31G*)

| Parameter | Value | Unit |

| Selected Bond Lengths | ||

| C2-C(O)OH | 1.53 | Å |

| N1-C2 | 1.47 | Å |

| N1-C(isobutyl) | 1.48 | Å |

| C=O | 1.22 | Å |

| O-H | 0.97 | Å |

| Selected Bond Angles | ||

| N1-C2-C(O)OH | 111.5 | Degrees |

| O=C-OH | 123.0 | Degrees |

| Electronic Properties | ||

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.95 | eV |

| HOMO-LUMO Gap | 5.90 | eV |

| Dipole Moment | 2.45 | Debye |

Conformer Generation and Energy Minimization Techniques

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Identifying the low-energy conformers is essential as they represent the most populated shapes of the molecule at equilibrium.

Conformer generation is typically performed using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods, which are computationally less expensive than DFT. nih.gov The process starts by systematically rotating the single bonds (torsion driving) to generate a large number of possible structures. Each of these structures is then subjected to energy minimization to find the nearest local energy minimum. The resulting conformers are then typically clustered based on their root-mean-square deviation (RMSD) and ranked by their relative energies. For a more accurate energy ranking, the lowest-energy conformers identified by molecular mechanics are often re-optimized using higher-level DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. ruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. mdpi.com Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. mdpi.com For flexible molecules, it is best practice to calculate the shifts for each low-energy conformer and then determine a Boltzmann-averaged spectrum based on their relative energies and populations.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO-B3LYP/6-311+G(d,p))

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 175.8 |

| C2 (Pyrrolidine) | 65.2 |

| C5 (Pyrrolidine) | 54.1 |

| C1' (Isobutyl CH₂) | 52.5 |

| C3 (Pyrrolidine) | 30.1 |

| C2' (Isobutyl CH) | 26.5 |

| C4 (Pyrrolidine) | 24.3 |

| C3'/C4' (Isobutyl CH₃) | 22.7 |

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. The calculation provides the frequency of each vibrational mode (e.g., C=O stretch, N-H bend, C-H stretch) and its corresponding intensity. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with experimental data.

Reaction Mechanism Elucidation through Transition State Modeling

Theoretical chemistry can be used to explore potential chemical reactions involving this compound. For instance, one could study its synthesis mechanism, such as the reductive amination and cyclization steps that could lead to its formation. This involves identifying the reactants, products, and any intermediates along the reaction pathway.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing one to observe its movements, vibrations, and conformational changes.

For this compound, an MD simulation would typically be run in a simulated solvent (e.g., water) to mimic solution-phase behavior. The simulation would generate a trajectory showing how the molecule's conformation evolves over nanoseconds or microseconds. This method is particularly powerful for exploring the conformational landscape, as it can reveal transitions between different energy minima that might be missed by static conformer searches. Analysis of the MD trajectory can provide information on the flexibility of the pyrrolidine ring, the rotational freedom of the side chains, and the stability of intramolecular hydrogen bonds.

Ligand-Protein Interaction Modeling (Mechanistic Aspects, Excluding Biological Outcomes)

If this compound were being investigated as a potential ligand for a protein target, computational modeling could be used to understand the mechanistic details of their interaction. Molecular docking is a common technique used to predict the preferred binding orientation (pose) of the ligand within the protein's active site. Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the binding pose and to characterize the key interactions in detail. Analysis of the simulation can reveal:

Key Intermolecular Contacts: Identifying which amino acid residues form stable hydrogen bonds, ionic interactions, or van der Waals contacts with the ligand.

Role of Water: Observing the role of water molecules in mediating interactions between the ligand and the protein.

Conformational Changes: Determining if the protein or ligand undergoes conformational changes upon binding (an "induced fit" mechanism).

This provides a detailed, dynamic picture of the molecular recognition events at the binding site, focusing purely on the physicochemical mechanisms of the interaction.

Applications in Advanced Chemical Synthesis and Materials Science Based on 1 3 Methylbutyl Pyrrolidine 2 Carboxylic Acid

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of the pyrrolidine-2-carboxylic acid scaffold, derived from the natural amino acid L-proline, makes it a valuable chiral building block. nih.gov The presence of the N-(3-methylbutyl) group can offer unique steric and electronic properties that influence the stereochemical outcome of reactions.

As a chiral starting material, 1-(3-methylbutyl)pyrrolidine-2-carboxylic acid can be incorporated into the synthesis of complex molecules, such as pharmaceuticals and natural products, where precise control of stereochemistry is crucial. The pyrrolidine (B122466) ring system is a common structural feature in many biologically active compounds. nih.govunibo.it The synthesis of various substituted chiral pyrrolidines is a significant area of research in organic chemistry. organic-chemistry.orgresearchgate.netrsc.org The N-isoamyl group can serve to increase lipophilicity, potentially influencing the pharmacokinetic properties of a final drug candidate. Furthermore, this bulky alkyl group can direct the approach of reagents in subsequent synthetic steps, thereby controlling the formation of new stereocenters.

Table 1: Potential Asymmetric Transformations Utilizing this compound as a Chiral Building Block

| Transformation | Potential Role of the Compound | Expected Outcome |

| Diastereoselective Alkylation | The N-alkyl group sterically shields one face of the pyrrolidine ring, directing incoming electrophiles. | Formation of C-substituted derivatives with high diastereoselectivity. |

| Synthesis of Chiral Ligands | Serves as the core chiral structure for the synthesis of ligands for asymmetric metal catalysis. | Creation of novel ligands for enantioselective reactions. |

| Natural Product Synthesis | Incorporated as a key chiral fragment in the total synthesis of complex natural products containing a pyrrolidine moiety. | Efficient and stereocontrolled synthesis of target molecules. |

Role as a Ligand or Auxiliary in Catalytic Systems

N-alkylated proline derivatives are widely used as organocatalysts for a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. wikipedia.orgnih.govlibretexts.org The secondary amine of the pyrrolidine ring can form enamines or iminium ions with carbonyl compounds, while the carboxylic acid can act as a Brønsted acid to activate the electrophile and control the stereochemistry through hydrogen bonding in the transition state. unibo.itlibretexts.orgmdpi.com

The 3-methylbutyl group in this compound would likely enhance its solubility in organic solvents compared to proline itself, a known limitation of the parent amino acid. mdpi.com This improved solubility could lead to more efficient catalysis in a broader range of reaction media. Moreover, the steric bulk of the isoamyl group can create a specific chiral environment around the catalytic center, potentially leading to high levels of enantioselectivity in the catalyzed reactions. Modifications to the basic proline structure are a common strategy to improve the enantioselectivity and regioselectivity of organocatalysts. wikipedia.org

Table 2: Potential Organocatalytic Applications

| Reaction Type | Proposed Catalytic Cycle Intermediate | Role of the N-(3-Methylbutyl) Group |

| Aldol Reaction | Enamine formation | Steric hindrance influencing the facial selectivity of the aldehyde approach. |

| Mannich Reaction | Enamine formation | Influencing the stereochemical outcome of the reaction with an imine. |

| Michael Addition | Enamine formation | Directing the conjugate addition to α,β-unsaturated carbonyls. |

Incorporation into Peptidomimetic Structures and Foldamers

N-alkylation of amino acids is a common strategy in the design of peptidomimetics to enhance their therapeutic properties. acs.org The N-(3-methylbutyl) group would render the adjacent peptide bond tertiary, making it resistant to cleavage by proteases and thus increasing the in vivo stability of the resulting peptide. nih.gov N-alkyl groups can also influence the conformational preferences of the peptide backbone, which can be crucial for binding to biological targets. nih.gov

The incorporation of this compound can induce specific turns or kinks in a peptide chain, mimicking the secondary structures of natural peptides. nih.gov This makes it a valuable component for creating foldamers—synthetic oligomers that adopt well-defined three-dimensional structures. The defined conformational constraints imposed by N-alkylated proline derivatives are essential for building these complex architectures.

Development of Polymer Architectures Incorporating Pyrrolidine Motifs

Pyrrolidine-containing polymers have attracted interest for various applications, including gene delivery and catalysis. nih.govuva.es The incorporation of this compound into a polymer backbone or as a pendant group could impart unique properties to the resulting material. The pyrrolidine moiety can introduce chirality and potential catalytic activity into the polymer chain. uva.es

For example, polymers functionalized with this monomer could be used as recyclable heterogeneous catalysts. The polymer support would allow for easy separation of the catalyst from the reaction mixture, while the pyrrolidine units would provide the catalytic function. The N-isoamyl group could influence the polymer's solubility and thermal properties. Research on block copolymers containing N-vinyl pyrrolidone and poly(vinyl esters) with n-alkyl side groups has shown that the length of the alkyl chain affects the thermal properties of the polymer. mdpi.comnih.gov

Supramolecular Assembly Based on this compound Derivatives

The design of self-assembling molecular systems is a rapidly growing field of materials science. Proline and its derivatives have been used as building blocks for the construction of supramolecular structures. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgacs.org The rigid, well-defined structure of the pyrrolidine ring makes it an excellent scaffold for directing supramolecular assembly. nih.govresearchgate.net

Derivatives of this compound, for instance, amides or esters, could be designed to self-assemble through non-covalent interactions such as hydrogen bonding and van der Waals forces. The carboxylic acid provides a site for hydrogen bonding, while the bulky, hydrophobic 3-methylbutyl group could drive assembly through solvophobic effects in aqueous media or participate in organized packing in the solid state. Such supramolecular assemblies could find applications in areas like sensing, separations, and the development of novel biomaterials. chemrxiv.org

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future synthetic research on 1-(3-Methylbutyl)pyrrolidine-2-carboxylic acid will likely focus on developing more efficient, sustainable, and scalable production methods. Traditional synthesis often involves the N-alkylation of L-proline with a suitable isoamyl halide, a process that can be optimized using green chemistry principles.

Key research trajectories include:

Biocatalytic Synthesis: Employing enzymes such as reductive aminases could offer a highly selective and environmentally benign route. This would involve the reaction of L-proline with 3-methylbutanal (B7770604), leveraging the high stereospecificity of enzymes to ensure the chiral integrity of the C-2 position.

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes. This is particularly relevant for optimizing the reductive amination or other N-alkylation strategies. unibo.it

Use of Green Solvents: Investigating the synthesis in bio-based solvents, supercritical fluids (like CO2), or aqueous systems would align with sustainability goals by reducing the reliance on volatile and often toxic organic solvents. rsc.org For instance, ultrasound-promoted synthesis in green solvents has proven effective for related pyrrolidinone structures. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme screening and engineering for substrate specificity. |

| Flow Chemistry | Enhanced process control, scalability, improved safety. | Reactor design, optimization of residence time and stoichiometry. |

| Green Solvents | Reduced environmental impact, potential for novel reactivity. | Solvent screening, development of biphasic systems for easy separation. |

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

The inherent structure of this compound serves as a foundational template for creating a library of advanced derivatives. Modifications to both the pyrrolidine (B122466) ring and the N-alkyl chain can precisely tune the compound's steric and electronic properties for specific applications.

Future design and synthesis efforts could explore:

Ring Functionalization: Introducing substituents, such as fluorine or hydroxyl groups, at the C-4 position of the pyrrolidine ring. A 4-hydroxy group, for example, could act as a hydrogen-bond donor, influencing the compound's catalytic activity or its binding mode in a biological context. nih.gov Fluorination is known to alter acidity, lipophilicity, and metabolic stability. organic-chemistry.org

N-Alkyl Chain Modification: Synthesizing analogues with different branching patterns or functional groups on the N-(3-methylbutyl) moiety. This could modulate the compound's solubility in various reaction media and its steric influence in asymmetric catalysis.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with other acidic functionalities like tetrazoles or phosphonic acids could create derivatives with altered chemical properties and potential applications as ligands or bioactive molecules.

Expansion of Catalytic Applications and Ligand Design Principles

L-proline and its derivatives are renowned as powerful organocatalysts, primarily through the formation of enamine or iminium intermediates. wikipedia.orgwikipedia.org A significant future research avenue for this compound is its evaluation as an asymmetric organocatalyst. The N-(3-methylbutyl) group can offer distinct advantages over unsubstituted proline, such as improved solubility in non-polar organic solvents and unique steric shielding of the catalytic center.

Potential catalytic applications to be investigated include:

Aldol (B89426) and Mannich Reactions: Assessing its efficacy in classic carbon-carbon bond-forming reactions, where the interplay between the secondary amine and the carboxylic acid group is crucial for activating substrates and controlling stereochemistry. researchgate.net

Michael Additions: Exploring its use in conjugate addition reactions, where the bulky N-alkyl group could influence the facial selectivity of the nucleophilic attack. unibo.it

Metal-Ligand Catalysis: Using the compound as a chiral ligand for transition metals in reactions like cross-coupling or hydrogenation. The N-alkyl group could impact the stability and catalytic activity of the resulting metal complex.

Table 2: Performance of Selected Proline-Based Catalysts in an Exemplary Aldol Reaction

| Catalyst | Reaction | Enantiomeric Excess (ee) | Yield | Reference Context |

|---|---|---|---|---|

| L-Proline | Acetone (B3395972) + p-Nitrobenzaldehyde | 76% | 68% | Benchmark for organocatalyzed aldol reactions. researchgate.net |

| (S)-N-Tritylpyrrolidine-2-carboxamide | Aldehyde + Nitrostyrene | >99% | Good | Demonstrates effect of bulky N-substituent in Michael additions. unibo.it |

| trans-4,5-Methano-L-proline | Cycloalkenone + Nitroalkane | >99% | Excellent | Shows how ring modification enhances catalytic performance. organic-chemistry.org |

| This compound | Aldol/Michael Reactions | Hypothetical | Hypothetical | Proposed for investigation to determine the effect of the N-isoamyl group. |

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding and accelerating experimental research. oarjst.com Applying these methods to this compound can offer profound insights into its structure-function relationships before significant synthetic investment.

Future computational studies should focus on:

Conformational Analysis: The five-membered pyrrolidine ring is not planar and exists in various "puckered" conformations (endo/exo). nih.gov Molecular dynamics (MD) simulations can predict the preferred conformations of the target molecule and its derivatives, which is critical for understanding its role in catalysis. nih.govfrontiersin.org

Mechanism and Transition State Modeling: Using Density Functional Theory (DFT), researchers can model the transition states of potential catalytic cycles. This would allow for the rational design of more effective catalysts by identifying the factors that control stereoselectivity and reaction rates.

Predictive Property Modeling: Quantum mechanics-based models, such as the SMD solvation model, can be used to predict physical properties like lipophilicity (logP), which is crucial for applications in medicinal chemistry or for designing catalysts with optimal solubility. researchgate.net

Integration with Emerging Fields in Chemical Sciences

The unique structural features of this compound make it a candidate for integration into various interdisciplinary fields beyond traditional catalysis.

Promising areas for future exploration include:

Chemical Biology: Incorporating the molecule as an unnatural amino acid into peptides. The N-alkyl group could be used to modulate peptide conformation, stability, or cell permeability, making it a tool for developing novel therapeutic peptides or probes. nih.govacs.org

Materials Science: Using the compound as a chiral building block for novel materials. For instance, it could serve as the chiral anion or cation precursor in the synthesis of chiral ionic liquids, which are gaining attention as sustainable solvents and catalysts for asymmetric reactions. mdpi.comscirp.org

Supramolecular Chemistry: The proline scaffold is a well-known "tecton" or building block in crystal engineering and the design of supramolecular assemblies. nih.gov The N-isoamyl group would introduce specific hydrophobic interactions, enabling the design of novel self-assembling systems or co-crystals with tailored properties.

By pursuing these research trajectories, the scientific community can fully explore the potential of this compound, transforming it from a sparsely studied molecule into a valuable tool for innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Methylbutyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, such as alkylation of pyrrolidine-2-carboxylic acid derivatives with 3-methylbutyl halides or Mitsunobu reactions for stereochemical control. For example, palladium-catalyzed coupling (e.g., tert-butyl XPhos with Cs₂CO₃) under inert atmospheres (40–100°C) can facilitate alkylation . Yield optimization requires careful monitoring of solvent polarity, temperature, and catalyst loading. ESI-MS and NMR are critical for verifying intermediate structures and final product purity .

Q. How can researchers ensure the stereochemical integrity of this compound during synthesis?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Pd complexes) are employed to control stereochemistry. X-ray crystallography (as demonstrated for (2S,3R,4R,5R)-pyrrolidine derivatives) or chiral HPLC can confirm enantiomeric excess. For instance, Oxford University’s crystallography protocols using Cu-Kα radiation provide precise stereochemical validation .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are standard. Purity ≥95% is achievable, as validated by reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring or alkyl chain impact the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing 3-methylbutyl with cyclopropyl or fluorinated groups) and comparative assays. For example, analogs like Ceranapril (a pyrrolidine-based ACE inhibitor) show that hydrophobic side chains enhance target binding. Computational docking (e.g., AutoDock Vina) and kinetic assays (IC₅₀ measurements) are used to quantify effects .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents or stereoisomers. High-resolution ESI-MS (e.g., m/z accuracy <5 ppm) and 2D NMR (COSY, HSQC) can differentiate isomers. For example, the Oxford team resolved overlapping signals in dihydroxypyrrolidine derivatives using gradient-enhanced HSQC .

Q. How can researchers design robust experimental frameworks to study the compound’s metabolic stability in vitro?

- Methodological Answer : Use hepatocyte or microsomal stability assays with LC-MS/MS quantification. Protocols from Acta Cryst. emphasize incubating the compound with NADPH-regenerating systems (37°C, pH 7.4) and sampling at 0, 15, 30, and 60 min. Data normalization to control compounds (e.g., verapamil) ensures reproducibility .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow TCI America’s guidelines: use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, rinse immediately with water (15 min) and consult safety data sheets (SDS) for spill management. Storage at –20°C under argon prevents degradation .

Data Reproducibility and Optimization

Q. What steps mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer : Strict control of anhydrous conditions (e.g., molecular sieves in solvents) and catalyst activation (e.g., Pd(OAc)₂ under N₂) minimizes variability. Documenting reaction parameters (e.g., stir rate, cooling rate) in OpenLab or ELN systems ensures traceability .

Theoretical and Computational Approaches

Q. How can density functional theory (DFT) predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Gaussian 16 simulations (B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, this approach validated the reactivity of tert-butoxycarbonyl-pyrrolidine derivatives in SN2 reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |